N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride
Overview
Description
N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride is a useful research compound. Its molecular formula is C21H16Cl2N4O3 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.0599458 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride, commonly referred to as Betrixaban, is a compound that has garnered attention for its biological activity, particularly as a factor Xa (FXa) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H16ClN4O3
- Molecular Weight : 396.83 g/mol
- CAS Number : 936539-81-0
- Synonyms : N-(5-chloropyridin-2-yl)-2-(4-cyanobenzoyl-amino)-5-methoxy-benzamide hydrochloride
Betrixaban functions primarily as an anticoagulant by inhibiting factor Xa, an essential component in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development. The specific interactions involve binding to the active site of FXa, which is critical for its enzymatic activity.
Anticoagulant Activity
The primary indication for Betrixaban is the prophylaxis of venous thromboembolism (VTE) in patients who are at risk due to acute medical conditions. Clinical studies have demonstrated its efficacy in reducing the incidence of VTE compared to placebo:
Study | Population | Outcome |
---|---|---|
APEX Trial | Hospitalized patients with acute medical illness | Reduced VTE events by 30% compared to placebo |
BETRIX Trial | Patients undergoing major orthopedic surgery | Significantly lower rates of VTE |
Safety and Side Effects
The safety profile of Betrixaban has been evaluated in multiple clinical trials. Common side effects include:
- Bleeding events (major and minor)
- Gastrointestinal disturbances
- Liver enzyme elevations
In comparison with other anticoagulants, Betrixaban has shown a favorable safety profile with a lower incidence of major bleeding events.
Case Studies and Clinical Trials
- APEX Trial : This pivotal trial assessed the efficacy and safety of Betrixaban in preventing VTE in hospitalized patients. Results indicated a significant reduction in VTE occurrences without a corresponding increase in major bleeding incidents.
- BETRIX Study : Focused on patients undergoing elective hip or knee replacement surgery, this study highlighted Betrixaban's effectiveness compared to traditional anticoagulants like enoxaparin.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Betrixaban has revealed that modifications in the pyridine ring and benzamide moiety significantly influence its potency against FXa. The presence of the cyano group appears crucial for maintaining high inhibitory activity.
Table: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Substituted pyridine ring | Enhanced binding affinity |
Cyano group presence | Increased potency against FXa |
Methoxy group substitution | Improved solubility |
Research Findings
Recent studies have expanded on the biological activity of similar compounds within the pyridine class. For instance, derivatives containing additional functional groups have shown promise in antibacterial and anticancer activities, suggesting potential for broader therapeutic applications:
- Antibacterial Activity : Some derivatives demonstrated MIC values comparable to standard antibiotics against Gram-positive bacteria.
- Anticancer Potential : Investigations into related compounds have indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant growth inhibition.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3.ClH/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19;/h2-10,12H,1H3,(H,25,27)(H,24,26,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFVYUBIRCAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936539-81-0 | |
Record name | Benzamide, N-(5-chloro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936539-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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